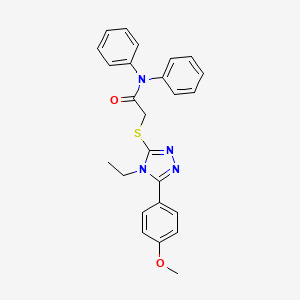
2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-乙基-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基)硫)-N,N-二苯基乙酰胺是一种合成的有机化合物,属于三唑衍生物类。该化合物由于其在医药化学、药理学和材料科学等领域具有潜在的应用价值而备受关注。其结构中存在的三唑环和硫醚键使其具有独特的化学性质和反应活性。
准备方法
合成路线和反应条件
2-((4-乙基-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基)硫)-N,N-二苯基乙酰胺的合成通常需要多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当醛或酮在酸性或碱性条件下的环化反应合成。
硫醚的形成:
乙酰胺的形成: 最后一步涉及在适当条件下将硫醚中间体与N,N-二苯基乙酰胺反应,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以实现更高的产量和纯度。这可能包括使用先进的催化剂,优化反应温度和压力,以及使用连续流反应器进行大规模生产。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫醚键处,导致形成亚砜或砜。
还原: 还原反应可以针对三唑环或乙酰胺部分中的羰基。
取代: 该化合物中的芳环可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 可以使用诸如氢化铝锂、硼氢化钠和催化加氢之类的还原剂。
取代: 通常使用卤素、烷基化剂和亲核试剂(如胺或硫醇)之类的试剂。
主要产物
氧化: 亚砜和砜。
还原: 还原的三唑衍生物和胺。
取代: 取决于所用试剂的各种取代芳族衍生物。
科学研究应用
2-((4-乙基-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基)硫)-N,N-二苯基乙酰胺在科学研究中有多种应用:
医药化学: 由于三唑环的生物活性,它被研究用作抗真菌剂、抗菌剂和抗癌剂。
药理学: 该化合物正在研究其与各种生物靶标的相互作用,包括酶和受体。
材料科学: 其独特的化学结构使其成为开发具有特定电子或光学性质的新材料的候选者。
工业应用: 它可以用作合成其他复杂有机分子的中间体。
作用机制
2-((4-乙基-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基)硫)-N,N-二苯基乙酰胺的作用机制涉及其与特定分子靶标的相互作用:
酶抑制: 该化合物可以通过与酶的活性位点结合来抑制某些酶的活性,从而阻断底物的进入。
受体结合: 它可以与细胞受体相互作用,调节其活性并触发下游信号通路。
DNA相互作用: 该化合物可能嵌入DNA中,破坏复制和转录过程。
相似化合物的比较
类似化合物
- 2-((4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫)-N,N-二苯基乙酰胺
- 2-((4-甲基-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基)硫)-N,N-二苯基乙酰胺
- 2-((4-乙基-5-(4-氯苯基)-4H-1,2,4-三唑-3-基)硫)-N,N-二苯基乙酰胺
独特性
2-((4-乙基-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基)硫)-N,N-二苯基乙酰胺的独特性在于乙基、甲氧基苯基和三唑-硫醚键的特定组合。这种独特的结构赋予其独特的化学和生物学特性,使其成为各种应用的宝贵化合物。
生物活性
The compound 2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- SMILES :
CCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CO2)/C)C3=CC=C(C=C3)OC - InChI :
InChI=1S/C21H23N5O3S/c1-4-26-20(16-7-9-17(28-3)10-8-16)24-25-21(26)30-14-19(27)23-22-13-15(2)12-18-6-5-11-29-18/h5-13H,4,14H2,1-3H3,(H,23,27)/b15-12+,22-13+
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including:
Anticancer Activity
Studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against several cancer cell lines. In vitro assays demonstrated that certain triazole derivatives can inhibit the proliferation of colon carcinoma (HCT116) and breast cancer (T47D) cell lines with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In a docking study involving COX enzymes (cyclooxygenases), it was found that derivatives of diphenylacetamide exhibited significant binding affinities to COX enzymes, suggesting potential as analgesic agents . The mechanism is believed to involve inhibition of prostaglandin synthesis, which is crucial in mediating inflammation.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Lipoxygenase : Some studies indicate that triazole derivatives can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process .
- Antioxidant Properties : The presence of the methoxyphenyl group may enhance antioxidant activities, contributing to reduced oxidative stress in cells .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical and preclinical settings:
- Study on Cancer Cell Lines : A study evaluated a series of triazole derivatives and found that modifications at specific positions led to improved activity against cancer cells. The structure–activity relationship (SAR) indicated that substituents on the phenyl rings significantly influenced potency .
- Analgesic Activity Evaluation : In vivo studies using hot plate models showed that certain derivatives exhibited analgesic effects comparable to standard drugs like diclofenac sodium .
属性
分子式 |
C25H24N4O2S |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-3-28-24(19-14-16-22(31-2)17-15-19)26-27-25(28)32-18-23(30)29(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17H,3,18H2,1-2H3 |
InChI 键 |
XEJOHCYLEZRPPC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















